molecular formula C18H14F4N2O2 B7827903 (2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide

(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide

Cat. No.: B7827903
M. Wt: 366.3 g/mol
InChI Key: ZFXRXOPEEFDANB-UVTDQMKNSA-N
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Description

The compound with the PubChem Compound Identifier (CID) 6008372 is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

In this reaction, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride, and the solvent are removed to obtain the crystalline product in approximately 90% yield .

Industrial Production Methods

In industrial settings, the production of carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a hazardous chemical, requires stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form imidazole and carbon dioxide.

    Amination: Converts amines into amides, carbamates, and ureas.

    Esterification: Converts alcohols into esters.

Common Reagents and Conditions

    Hydrolysis: Water is the reagent, and the reaction occurs readily at room temperature.

    Amination: Amines are the reagents, and the reaction is typically carried out in an organic solvent such as dichloromethane.

    Esterification: Alcohols are the reagents, and the reaction is carried out in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: Imidazole and carbon dioxide.

    Amination: Amides, carbamates, and ureas.

    Esterification: Esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.

    Biology: Employed in the modification of biomolecules, such as the formation of peptide bonds.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including peptide-based drugs.

    Industry: Applied in the production of polymers and other materials that require the formation of amide or ester bonds.

Mechanism of Action

The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an intermediate that is more reactive towards nucleophiles such as amines and alcohols. This intermediate facilitates the formation of amide and ester bonds. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the intermediate, leading to the release of imidazole and the formation of the desired product.

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents such as thionyl chloride. Similar compounds include:

    Dicyclohexylcarbodiimide: Another reagent used for the activation of carboxylic acids, but it is less stable and more difficult to handle.

    N,N’-Diisopropylcarbodiimide: Similar in function but less commonly used due to its lower reactivity.

Carbonyldiimidazole stands out due to its stability, ease of handling, and high yield in reactions.

Properties

IUPAC Name

(2Z)-2-[[4-fluoro-3-(trifluoromethyl)anilino]methylidene]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,23H,1H3,(H,24,26)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXRXOPEEFDANB-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=C(C=C1)F)C(F)(F)F)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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